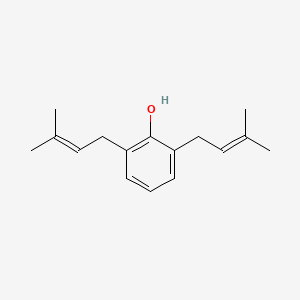![molecular formula C17H25N3O2 B14642649 Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis- CAS No. 55591-35-0](/img/structure/B14642649.png)
Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- is an organic compound with the molecular formula C11H14N2O2. This compound features a piperidine ring substituted with a 4-nitrophenyl group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- can be synthesized through the reaction of piperidine with 4-nitrobenzaldehyde under specific conditions. The reaction typically involves the use of a solvent such as ethanol and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and yields high purity products .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products Formed
The major products formed from these reactions include reduced amines and substituted piperidine derivatives, which have significant applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Pyridine: Similar to piperidine but with a nitrogen atom in a different position.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
55591-35-0 |
|---|---|
Fórmula molecular |
C17H25N3O2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-[(4-nitrophenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C17H25N3O2/c21-20(22)16-9-7-15(8-10-16)17(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h7-10,17H,1-6,11-14H2 |
Clave InChI |
HWGZEQQCGPJJAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



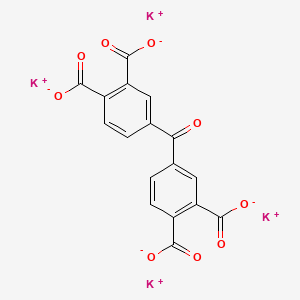
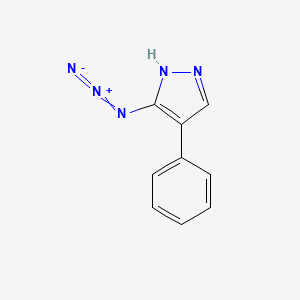
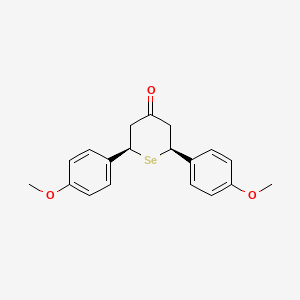

![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)

![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
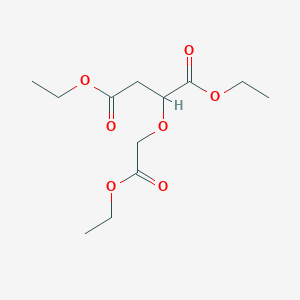
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
